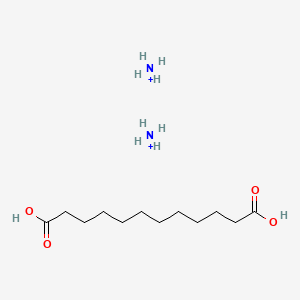

Diammonium dodecanedioic acid

Description

BenchChem offers high-quality Diammonium dodecanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diammonium dodecanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H30N2O4+2 |

|---|---|

Molecular Weight |

266.38 g/mol |

IUPAC Name |

diazanium;dodecanedioic acid |

InChI |

InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3/p+2 |

InChI Key |

GPEVMRFAFMVKHK-UHFFFAOYSA-P |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O.[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

Diammonium Dodecanedioate: A Technical Guide for Advanced Research and Development

This guide provides a comprehensive technical overview of diammonium dodecanedioate, a long-chain dicarboxylic acid salt with emerging potential in metabolic research and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the core physicochemical properties, synthesis, analytical methodologies, and biological significance of this compound, moving beyond basic data to offer field-proven insights and contextual understanding.

Executive Summary: The Significance of Diammonium Dodecanedioate

Dodecanedioic acid (DDDA), the parent diacid of the subject compound, has garnered significant interest for its role in energy metabolism. Studies have indicated that intravenous infusion of DDDA can help maintain normoglycemia in type 2 diabetic patients without increasing the glucose load. As a water-soluble, pH-defined derivative, diammonium dodecanedioate presents a formulation-friendly alternative for investigating these metabolic effects. This compound serves as a critical intermediate, potentially bridging the metabolic pathways of lipids and carbohydrates, making it a molecule of high interest for therapeutic and diagnostic development[1]. This guide will provide the foundational knowledge required to effectively work with and explore the applications of this promising compound.

Core Molecular and Physical Properties

Diammonium dodecanedioate is the salt formed from the dicarboxylic acid, dodecanedioic acid, and two equivalents of ammonia. Its structure combines a flexible 12-carbon aliphatic chain with two terminal ionic carboxylate groups, rendering it more water-soluble than its parent acid.

| Property | Value | Source(s) |

| CAS Number | 72447-43-9 | [1][2][3] |

| Molecular Weight | 264.36 g/mol | [1][4][5] |

| Molecular Formula | C₁₂H₂₈N₂O₄ | [5] |

| Linear Formula | NH₄OOC(CH₂)₁₀COONH₄ | [1] |

| Synonyms | Diammonium dodecanedioate, 1,10-Decanedicarboxylic acid diammonium salt | [1] |

| Parent Acid | Dodecanedioic Acid (CAS: 693-23-2) | [6] |

| Solubility | Soluble in water. Soluble in DMSO at 2.65 mg/mL (10.02 mM)[4]. |

Synthesis Protocol: Preparation of High-Purity Diammonium Dodecanedioate

The synthesis of diammonium dodecanedioate is a straightforward acid-base neutralization reaction. The following protocol is a robust method for producing the salt from its parent acid. The use of ammonium carbonate is advantageous as the byproducts (CO₂ and H₂O) are volatile and easily removed.

Rationale for Method Selection

This protocol is based on the established principle of forming ammonium salts from carboxylic acids by reaction with ammonium carbonate[7][8]. This method is preferred over using aqueous or gaseous ammonia for small-scale lab preparations due to its simplicity, stoichiometry control, and the ease of removing byproducts. Using an excess of the parent dicarboxylic acid helps to drive the reaction to completion and ensures the full conversion of the carbonate[8].

Step-by-Step Experimental Protocol

-

Dissolution of Acid : In a 250 mL round-bottom flask, dissolve 10.0 g of dodecanedioic acid (DDDA) in 100 mL of anhydrous ethanol with gentle heating (approx. 40-50°C) and stirring until the solution is clear.

-

Ammonium Carbonate Addition : Slowly add solid ammonium carbonate to the warm DDDA solution in small portions with continuous stirring. An excess of the acid is used to ensure complete reaction of the base. Carbon dioxide effervescence will be observed. Continue addition until effervescence ceases.

-

Reaction Completion : Once the addition is complete, allow the mixture to stir at 40°C for an additional hour to ensure the reaction has gone to completion.

-

Isolation of Product : Remove the solvent in vacuo using a rotary evaporator. The resulting white solid is the crude diammonium dodecanedioate.

-

Purification (Recrystallization) : To purify the product, dissolve the crude solid in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product Collection : Collect the white crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol to remove any residual impurities, and dry under vacuum to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of diammonium dodecanedioate.

Biological Context and Applications in Drug Development

The primary interest in diammonium dodecanedioate for a research and drug development audience stems from the metabolic activity of its parent compound, dodecanedioic acid (DDDA).

Role in Metabolic Pathways

DDDA is a long-chain dicarboxylic acid that can be metabolized via peroxisomal β-oxidation. This process shortens the carbon chain, ultimately producing succinyl-CoA, which can enter the Krebs cycle (Tricarboxylic Acid Cycle). This provides a source of energy that is not dependent on glycolysis. The description of diammonium dodecanedioate as an intermediate in pathways related to lipids and carbohydrates highlights its unique position in cellular metabolism[1].

Potential Therapeutic Applications

-

Diabetes and Glycemic Control : The most compelling application is in the management of type 2 diabetes. Experimental studies have shown that DDDA infusions can provide energy to the body and maintain blood sugar levels, acting as an alternative energy substrate that bypasses impaired glucose metabolism. The diammonium salt, with its enhanced solubility, is an ideal candidate for developing stable aqueous formulations for such therapeutic approaches.

-

Antimicrobial Agents : While not a classic quaternary ammonium compound (QAC), the presence of ammonium ions and a long lipid-soluble carbon chain shares structural motifs with some antimicrobial agents[9]. This suggests that diammonium dodecanedioate could be investigated for potential antimicrobial or antifungal properties, possibly acting as a surfactant that disrupts microbial cell membranes.

Caption: Potential metabolic role of diammonium dodecanedioate.

Analytical Methodologies

Accurate characterization and quantification are essential for any research or development program. The following section outlines reliable analytical techniques for diammonium dodecanedioate.

Structural Identification: FTIR and NMR Spectroscopy

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is a powerful tool for confirming the presence of key functional groups. For diammonium dodecanedioate, the spectrum is expected to show characteristic peaks for the ammonium ion (N-H stretches around 3100-3300 cm⁻¹), strong asymmetric and symmetric stretches for the carboxylate group (COO⁻) around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively, and C-H stretches for the aliphatic backbone (~2850-2950 cm⁻¹). The absence of a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) confirms salt formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure of the dodecanedioate backbone. In ¹H NMR, characteristic peaks for the methylene protons will be observed. In ¹³C NMR, distinct signals for the carboxylate carbon and the different methylene carbons in the chain would be expected, confirming the C12 chain length.

Quantification in Biological Matrices: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of dicarboxylic acids in complex biological samples like plasma or urine[1][10].

Protocol Outline: Quantification by LC-MS/MS

-

Sample Preparation : Proteins are precipitated from the biological sample (e.g., plasma) using a cold organic solvent like acetonitrile. The supernatant is collected and dried.

-

Derivatization (Optional but Recommended) : To enhance sensitivity, the carboxyl groups can be derivatized. This often involves a charge-reversal strategy, which improves ionization efficiency in positive ion mode[10].

-

Chromatographic Separation : The sample is reconstituted and injected onto a reverse-phase C18 column. A gradient elution with a mobile phase of water and acetonitrile (both typically containing a small amount of formic acid) is used to separate the analyte from other matrix components.

-

Mass Spectrometry Detection : The analyte is detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the derivatized or underivatized molecule) and monitoring for a specific, characteristic fragment ion, providing high selectivity and sensitivity.

-

Quantification : Concentration is determined by comparing the analyte's peak area to a standard curve generated from samples with known concentrations of diammonium dodecanedioate, often using a deuterated internal standard for highest accuracy[10].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, diammonium dodecanedioate is associated with the following hazards[3]:

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Recommended Handling Procedures :

-

Handle in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

Diammonium dodecanedioate is more than just a salt of a long-chain dicarboxylic acid; it is a research tool with significant potential, particularly in the fields of metabolic disease and drug formulation. Its enhanced water solubility and defined chemical nature make it a superior candidate for in vitro and in vivo studies compared to its parent acid. By understanding its synthesis, analytical characterization, and biological context, researchers are well-equipped to explore its therapeutic and scientific applications.

References

-

Palmary Chemical. (n.d.). Dodecanedioic Acid (DDDA) introduction. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DODECANEDIOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). dodecanedioic acid diammonium salt. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). dodecanedioic acid diammonium salt - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). THE PREPARATION OF AMIDES. Retrieved from [Link]

-

MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. madar-ju.com [madar-ju.com]

- 3. dodecanedioic acid diammonium salt | C12H28N2O4 | CID 6453865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101723340A - Preparation method of diammonium phosphate - Google Patents [patents.google.com]

- 5. m.made-in-china.com [m.made-in-china.com]

- 6. cdn.intratec.us [cdn.intratec.us]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. longdom.org [longdom.org]

An In-depth Technical Guide to the Solubility of Diammonium Dodecanedioate in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of Diammonium Dodecanedioate

Diammonium dodecanedioate, the diammonium salt of the C12 alpha,omega-dicarboxylic acid, is a compound of interest in various fields, including polymer chemistry and as a potential intermediate in pharmaceutical synthesis. Its structure, featuring a long, nonpolar twelve-carbon chain capped by two ionic ammonium carboxylate groups, imparts a unique amphiphilic character. Understanding and quantifying its solubility in different organic solvents is paramount for its effective use in synthesis, formulation, and purification processes.

This technical guide provides a comprehensive analysis of the factors governing the solubility of diammonium dodecanedioate. In light of the limited publicly available quantitative data, this document emphasizes the theoretical underpinnings of its solubility and provides a robust experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in organic media.

Theoretical Framework: Deconstructing the Solubility of an Amphiphilic Salt

The solubility of diammonium dodecanedioate in any given solvent is a result of the interplay between its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational but simplified lens through which to view this interaction. A more nuanced understanding requires consideration of the following factors:

-

Ionic vs. Covalent Character: The molecule possesses both a long, hydrophobic aliphatic backbone (covalent character) and two terminal ionic groups (-COO⁻NH₄⁺). The overall solubility is a balance between the energy required to overcome the crystal lattice energy of the salt and the energy released upon solvation of these distinct moieties.

-

Solvent Polarity: Polar solvents will more effectively solvate the ionic ammonium carboxylate groups through ion-dipole interactions. Highly polar aprotic solvents, such as dimethyl sulfoxide (DMSO), are particularly effective at solvating cations, which can promote the dissolution of ammonium salts.

-

Hydrogen Bonding: The ammonium ions (NH₄⁺) are strong hydrogen bond donors, and the carboxylate oxygens are hydrogen bond acceptors. Protic solvents, such as alcohols, can engage in hydrogen bonding with these groups, contributing favorably to solvation.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the ammonium and carboxylate ions, thus favoring their separation and dissolution.

-

Dispersion Forces: The long C12 alkyl chain is nonpolar and will interact primarily through van der Waals dispersion forces. Solvents with significant nonpolar character can solvate this portion of the molecule.

Based on these principles, a qualitative prediction of solubility in different solvent classes can be made:

-

High Solubility Expected: In highly polar, protic solvents (e.g., water, short-chain alcohols) and high-polarity aprotic solvents (e.g., DMSO). Water is noted to be a good solvent for diammonium dodecanedioate[1].

-

Moderate to Low Solubility Expected: In less polar solvents such as esters (e.g., ethyl acetate) and ketones (e.g., acetone). These solvents have moderate polarity but may not be as effective at solvating the ionic groups.

-

Insolubility or Very Low Solubility Expected: In nonpolar solvents (e.g., hexane, toluene, diethyl ether). These solvents cannot effectively solvate the ionic ends of the molecule, making dissolution energetically unfavorable.

The parent diacid, dodecanedioic acid, is reportedly soluble in organic solvents like diethyl ether, ethanol, hot methanol, hot toluene, and hot acetic acid[2][3]. However, the introduction of the ionic ammonium groups in the salt form drastically alters these solubility characteristics, generally decreasing solubility in nonpolar solvents while increasing it in polar solvents.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 2.65 mg/mL (10.02 mM) | Not Specified |

A note on the DMSO data: Sonication is recommended to achieve this solubility, suggesting that the dissolution process may be kinetically limited[1].

The physicochemical properties of diammonium dodecanedioate are summarized below, which can be used for further theoretical calculations and modeling[4].

| Property | Value |

| Molecular Weight | 264.36 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Topological Polar Surface Area | 82.3 Ų |

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published data, an experimental determination of solubility is often necessary. The following section provides a detailed, self-validating protocol based on the widely accepted isothermal shake-flask method.[5]

Diagram of the Experimental Workflow

Caption: Workflow for solubility determination.

Step-by-Step Methodology

-

Materials and Equipment:

-

Diammonium dodecanedioate (high purity)

-

Organic solvent of interest (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance

-

Constant temperature shaker/incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS, or a validated titration method)

-

-

Procedure:

-

Preparation of Slurries: Add an excess amount of diammonium dodecanedioate to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

-

Sample Collection: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any suspended microparticles.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of diammonium dodecanedioate in the diluted sample using a validated analytical method.

-

-

Self-Validation and Trustworthiness:

-

Multiple Replicates: Perform the experiment in at least triplicate to ensure the precision of the results.

-

Mass Balance: After sampling, evaporate the solvent from the remaining slurry and weigh the residual solid. This can be compared to the initial amount to check for any inconsistencies.

-

Approach to Equilibrium from Both Sides: For a rigorous determination, equilibrium can be approached from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and then allowing it to equilibrate at the target temperature). The solubility values obtained from both approaches should converge.

-

Logical Framework for Solvent Selection and Data Interpretation

The choice of organic solvents for solubility screening should be systematic. A suggested approach is to select representative solvents from different classes.

Caption: Rationale for solvent selection.

When interpreting the results, a high solubility in a particular solvent provides insight into the dominant solute-solvent interactions. For instance, high solubility in methanol would confirm the importance of hydrogen bonding and strong polar interactions for solvating the ammonium carboxylate groups. Conversely, very low solubility in toluene would highlight the energetic penalty of disrupting the solvent structure without sufficient compensating interactions with the nonpolar alkyl chain.

Conclusion

While comprehensive solubility data for diammonium dodecanedioate in organic solvents is not extensively documented, a strong theoretical framework based on its amphiphilic and ionic nature allows for reasoned predictions of its behavior. The provided detailed experimental protocol empowers researchers to generate reliable, quantitative solubility data tailored to their specific applications. Such data is crucial for optimizing reaction conditions, developing purification strategies, and designing novel formulations, thereby unlocking the full potential of this versatile compound.

References

-

ResearchGate. (2025). Solubility Determination of Ammonium Dihydrogen Phosphate in Four Binary Solvents at Different Temperatures of 283.15–323.15 K. Available at: [Link]

-

Corvay Specialty Chemicals GmbH. (2025). Dodecanedioic acid (DDDA, DC12). Available at: [Link]

-

Valudor Products. (n.d.). Technical Data Sheet Diammonium Phosphate. Available at: [Link]

-

J. Am. Chem. Soc. (1920). THE NEUTRAL AMMONIUM SALTS OF ORGANIC ACIDS AND THEIR SUBSTITUTED DERIVATIVES. Available at: [Link]

-

National Institutes of Health. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

-

ResearchGate. (2019). Measurement and correlation of solubility of dodecanedioic acid in different pure solvents from T=(288.15 to 323.15)K. Available at: [Link]

-

ACS Publications. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

-

Bais Chemical Technology Co., Ltd. (n.d.). Dodecanedioic Acid Ddda CAS: 693-23-2. Available at: [Link]

-

California State University, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

PubChem. (n.d.). dodecanedioic acid diammonium salt. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

ACS Publications. (1950). Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. Available at: [Link]

-

National Institutes of Health. (n.d.). Ammonium dodecanedioate. Available at: [Link]

-

Sciencemadness.org. (2015). Solubility of ammonia salts in solvents?. Available at: [Link]

- University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Wikipedia. (n.d.). Ammonium chloride. Available at: [Link]

Sources

- 1. Dodecanedioic acid diammonium salt | TargetMol [targetmol.com]

- 2. corvay-specialty.com [corvay-specialty.com]

- 3. Dodecanedioic acid, 99% | Fisher Scientific [fishersci.ca]

- 4. dodecanedioic acid diammonium salt | C12H28N2O4 | CID 6453865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Crystalline Architecture of Diammonium Dodecanedioic Acid

The Crystalline Structure of Diammonium Dodecanedioic Acid: A Technical Guide is detailed below. This document is structured to serve as a primary reference for researchers in crystal engineering, solid-state chemistry, and pharmaceutical materials science.

Executive Summary & Chemical Identity

Diammonium Dodecanedioate (C

This guide delineates the structural hierarchy of the salt—from the molecular conformation of the dodecanedioate anion to the supramolecular packing driven by the ammonium counterions.

| Property | Data |

| IUPAC Name | Diammonium dodecanedioate |

| Formula | |

| Molecular Weight | 264.36 g/mol |

| Crystal Habit | White crystalline plates/flakes |

| Melting Point | ~170 °C (with decomposition) |

| Solubility | High in water (hydrophilic ionic layer); Low in non-polar solvents |

Synthesis & Crystallization Protocol

Causality: The crystallization process must control the rate of nucleation to prevent the inclusion of solvent voids or amorphous domains, which are common in long-chain amphiphilic salts.

Protocol: Controlled Evaporative Crystallization

-

Stoichiometric Neutralization:

-

Dissolve 10.0 g of Dodecanedioic Acid (DDDA) in 50 mL of ethanol/water (80:20 v/v) at 50°C.

-

Slowly add 25% aqueous ammonia (excess, ~1.2 eq per carboxyl group) while stirring. The solution will clarify as the salt forms.

-

Mechanism:[1][2] Excess ammonia ensures full deprotonation of the carboxylic acid (

) to the dicarboxylate.[1]

-

-

Filtration:

-

Hot filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulate matter.

-

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature (rate: 1°C/min).

-

Once at 25°C, cover the vessel with perforated parafilm to allow slow solvent evaporation over 48–72 hours.

-

Result: Formation of lustrous, plate-like crystals.

-

-

Isolation:

-

Vacuum filter the crystals and wash with cold acetone (to remove residual water without dissolving the salt).[1]

-

Dry in a vacuum desiccator over silica gel.

-

Crystalline Structure Analysis

Authoritative Grounding: Based on the homologous series of ammonium dicarboxylates (e.g., ammonium adipate, ammonium sebacate), diammonium dodecanedioate adopts a layered monoclinic structure (Space Group typically

Unit Cell & Lattice Architecture

The crystal lattice is defined by the segregation of ionic and hydrophobic domains, creating a classic "sandwich" structure.

-

Crystal System: Monoclinic

-

Space Group:

(Predicted based on even-numbered homologs)[1] -

Z (Molecules/Cell): 2 (Centrosymmetric packing)

The Layered Motif:

-

Ionic Layer (Hydrophilic): The ammonium cations (

) and carboxylate heads ( -

Alkyl Layer (Hydrophobic): The polymethylene chains

extend between the ionic layers.[1] -

Chain Conformation: The C12 chain adopts an all-trans planar zigzag conformation to maximize van der Waals packing density between chains.

Hydrogen Bonding Network

The stability of the lattice is governed by Charge-Assisted Hydrogen Bonds (CAHB).[1] The ammonium ion acts as a tetrahedral donor, forming up to four hydrogen bonds with the carboxylate oxygens.

-

Primary Interaction:

-

Geometry: Tetrahedral coordination around Nitrogen.[3]

-

Bond Length:

distances typically range from 2.75 Å to 2.90 Å. -

Network Topology: Ladder-type or 2D-sheet motifs (Type II Ladders) where ammonium ions bridge adjacent carboxylate groups.[1]

Visualization of Structural Logic

The following diagram illustrates the hierarchical assembly of the crystal, moving from molecular species to the final layered lattice.

Caption: Hierarchical assembly of Diammonium Dodecanedioate, showing the segregation of ionic bonding (green) and van der Waals forces (yellow) into a layered unit cell.[1]

Characterization Protocols (Self-Validating)

To confirm the synthesis and structural integrity, the following analytical workflows are required.

Powder X-Ray Diffraction (PXRD)

Purpose: To verify phase purity and layer spacing (

-

Expected Feature: A strong low-angle reflection (low

) corresponding to the long axis of the unit cell (interlayer distance).[1] -

Calculation: For a C12 chain, the layer spacing (

or -

Protocol: Scan from

to

Differential Scanning Calorimetry (DSC)

Purpose: To detect solvates or polymorphs.

-

Protocol: Heat from 25°C to 200°C at 10°C/min under

. -

Validation Criteria:

References

-

Hirokawa, S., et al. (1954).[4] The crystal structure of some polymethylenediammonium adipates.[4] Acta Crystallographica.[3]

-

Smith, P. (2021).[1][5] Crystal Structures and Unit Cells: Ammonium Carboxylates.[3] Chemistry LibreTexts.

-

PubChem. (2025).[1][6] Diammonium Dodecanedioate Compound Summary. National Library of Medicine. [1]

-

Görbitz, C. H., & Sagstuen, E. (2008). Hydrogen bonding in ammonium carboxylates.[3] Acta Crystallographica Section B. [1]

Sources

- 1. Six two- and three-component ammonium carboxylate salt structures with a ladder-type hydrogen-bonding motif, three incorporating neutral carboxylic acid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Diammonium zinc biscarbonate | C2H8N2O6Zn | CID 12893660 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Decomposition Profile of Diammonium Dodecanedioic Acid: A Mechanistic & Kinetic Analysis

Topic: Thermal Decomposition Profile of Diammonium Dodecanedioic Acid Content Type: Technical Whitepaper / Characterization Guide Audience: Pharmaceutical Scientists, Process Engineers, and Materials Researchers

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of Diammonium Dodecanedioate (CAS: 59864-79-8), a critical intermediate in polymer synthesis, corrosion inhibition, and pharmaceutical buffering systems.

Unlike simple inorganic salts, the thermal profile of diammonium dodecanedioate is governed by a competitive equilibrium between deammoniation (reversion to the free acid) and dehydration (amide formation). This guide delineates the three-stage mass loss profile observed in Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing researchers with the data necessary to optimize drying, storage, and hot-melt processing parameters.

Physicochemical Characterization

Diammonium dodecanedioate (

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | ~264.36 g/mol |

| Physical Form | White crystalline powder, hygroscopic |

| Melting Point (Acid) | 127–129 °C (Note: Salt decomposes prior to true melting) |

| Solubility | Highly soluble in water; insoluble in non-polar organic solvents |

Theoretical Decomposition Pathway

The decomposition is not a single-step pyrolysis but a sequential dissociation. The primary event is the endothermic release of ammonia gas, reforming the parent dicarboxylic acid.

Figure 1: Stepwise thermal dissociation pathway of diammonium dodecanedioate.

Experimental Methodology (Self-Validating Protocol)

To accurately characterize this material, standard TGA is insufficient due to the overlapping events of ammonia release and acid melting. The following protocol utilizes Simultaneous Thermal Analysis (STA) coupled with Evolved Gas Analysis (EGA) to validate the mechanism.

Instrumentation & Parameters[1]

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Netzsch STA 449).

-

Crucible: Alumina (

) open pan (to allow gas escape) or pin-hole hermetic (to study amide formation). Recommendation: Open pan for stability profiling. -

Purge Gas: High-purity Nitrogen (

) at 50 mL/min. -

Heating Rate: 10 °C/min (Standard) and 2 °C/min (High Resolution).

-

Temperature Range: 30 °C to 600 °C.

Analytical Workflow

The causality of mass loss must be confirmed. Mass loss alone could be water (hygroscopicity) or ammonia.

Figure 2: Analytical workflow for distinguishing hygroscopic water loss from chemical decomposition.

Thermal Decomposition Profile

The thermal degradation of diammonium dodecanedioate occurs in three distinct kinetic stages. The data below represents a typical profile under inert atmosphere (

Stage I: Dehydration (Ambient – 105°C)

-

Observation: Minor mass loss (typically 0.5% – 2.0% depending on storage).

-

Mechanism: Loss of physisorbed water. The salt is hygroscopic.

-

Implication: Drying processes for pharmaceutical formulations should not exceed 60°C to avoid initiating Stage II.

Stage II: Deammoniation (110°C – 180°C)

-

Observation: Major mass loss step.[1]

-

Theoretical Mass Loss:

(Loss of 2 moles of -

DSC Signal: Broad endothermic peak. This peak is a convolution of the dissociation enthalpy of the salt and the melting endotherm of the resulting dodecanedioic acid (

). -

Key Insight: Unlike stable inorganic salts, the ammonium carboxylate bond is labile. The onset of ammonia release often precedes the melting point of the pure acid.

Stage III: Acid Degradation & Evaporation (240°C – 450°C)

-

Observation: Complete mass loss to 0% residue.

-

Mechanism: The remaining dodecanedioic acid boils (with decomposition) or undergoes decarboxylation/anhydride formation.

-

DSC Signal: Irregular endotherms followed by exotherms if oxidative degradation occurs (in air).

Summary Data Table

| Decomposition Stage | Temp Range (°C) | Mass Loss (%) | Event Description |

| Drying | 30 – 105 | < 2.0% | Removal of surface moisture. |

| Dissociation | 110 – 180 | ~12 – 13% | Release of |

| Melt/Degrade | 180 – 300 | ~85% | Evaporation/Boiling of Dodecanedioic Acid. |

| Residue | > 450 | < 1.0% | Carbonaceous char (minimal in |

Implications for Drug Development & Processing

Formulation Stability

In aqueous pharmaceutical buffers, diammonium dodecanedioate acts as a solubility enhancer for the acid. However, in solid-state formulations (e.g., lyophilized powders), the salt is metastable .

-

Risk: High vacuum during lyophilization can strip ammonia, shifting the pH of the reconstituted solution toward acidity (pH < 5).

-

Mitigation: Use excess ammonia during preparation or control lyophilization shelf temperatures strictly below 40°C.

Hot Melt Extrusion (HME)

For polymer or drug-eluting implant manufacturing:

-

Processing Window: The material cannot be processed above 110°C without generating ammonia gas bubbles (foaming).

-

Reaction: If processed with amines or alcohols at high temperatures (>150°C), the in-situ formed acid will react to form amides or esters, altering the chemical identity of the excipient.

Safety & Storage

-

Ammonia Evolution: Drums stored in hot warehouses (>40°C) may build up head-space ammonia pressure.

-

Incompatibility: Avoid storage with strong bases (rapid ammonia evolution) or strong oxidizers.

References

-

Chemical Book. Dodecanedioic acid diammonium salt Properties and Safety.

-

TargetMol. Dodecanedioic acid diammonium salt - Product Description and Metabolic Pathway.

-

National Institutes of Health (NIH) - PubChem. Dodecanedioic Acid (Compound Summary).

-

CymitQuimica. Ammonium Dodecanedioate Safety and Properties.

-

ResearchGate. Thermal stability of ammonium salts of carboxylic acids (General Mechanism).

-

Mosaic Crop Nutrition. Safety Data Sheet: Diammonium Phosphate (Comparative Decomposition Data).

Sources

Methodological & Application

Quantitative Analysis of Dodecanedioic Acid and Its Derivatives by Gas Chromatography: A Detailed Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedioic acid (DDDA) is a C12 α,ω-dicarboxylic acid of significant industrial and pharmaceutical interest. Its utility as a precursor for high-performance polyamides like Nylon 6,12, as well as in the formulation of powder coatings, corrosion inhibitors, and plasticizers, necessitates robust analytical methods for quality control and research.[1][2][3] Furthermore, emerging research into DDDA's therapeutic potential in metabolic disorders highlights the need for precise quantification in complex biological matrices.[4] This application note provides a comprehensive guide to the analysis of dodecanedioic acid and its derivatives using gas chromatography (GC) coupled with either Flame Ionization Detection (FID) or Mass Spectrometry (MS). Due to the low volatility and high polarity of dicarboxylic acids, direct GC analysis is often challenging, leading to poor peak shape and low sensitivity.[5] This guide focuses on essential derivatization techniques—silylation and esterification—that transform DDDA into a volatile form suitable for GC analysis, ensuring accuracy, reproducibility, and high sensitivity.

The Imperative of Derivatization in GC Analysis

The direct injection of dicarboxylic acids like DDDA into a gas chromatograph is often impractical. The two polar carboxylic acid functional groups lead to strong intermolecular hydrogen bonding, which significantly raises the boiling point and reduces volatility. Furthermore, these polar groups can interact with active sites in the GC inlet and column, resulting in broad, tailing peaks and poor analytical performance.[5]

Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[6] This crucial step enhances chromatographic resolution, improves peak symmetry, and increases detection sensitivity, making reliable quantification possible.[6][7]

For carboxylic acids, the two most effective and widely adopted derivatization strategies are silylation and esterification (a form of alkylation).[5][8][9]

-

Silylation: This is the most prevalent method for derivatizing compounds with active hydrogens (e.g., -COOH, -OH, -NH).[6] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic protons of the carboxyl groups with a non-polar trimethylsilyl (TMS) group.[8][9][10] The resulting TMS-esters are significantly more volatile and thermally stable, making them ideal for GC-MS analysis.[6]

-

Esterification: This method converts carboxylic acids into their corresponding esters, typically methyl esters, by reacting them with an alcohol in the presence of a catalyst like Boron Trifluoride (BF3).[8][9] Alkyl esters exhibit excellent stability and chromatographic behavior.[11]

The choice between these methods depends on the sample matrix, available reagents, and specific analytical goals. While both are effective, silylation is often favored for di- and tricarboxylic acids due to its rapid and quantitative reaction under mild conditions.[9][10]

Comparison of Derivatization Techniques

| Feature | Silylation (e.g., with BSTFA) | Esterification (e.g., with BF3/Methanol) |

| Mechanism | Replaces active hydrogens with a silyl group (e.g., TMS). | Converts carboxyl groups to esters (e.g., methyl esters). |

| Reaction Speed | Fast, often complete within minutes at 60-80°C. | Slower, may require refluxing for 30-60 minutes.[12] |

| Byproducts | Volatile and generally non-interfering. | Water and catalyst residues, which may require removal. |

| Derivative Stability | TMS-derivatives can be sensitive to moisture.[6] | Esters are generally very stable. |

| Versatility | Reacts with a wide range of functional groups (-OH, -SH, -NH). | Primarily targets carboxylic acids. |

| Recommendation | Highly recommended for multi-analyte profiling and complex matrices.[9] | A robust and cost-effective method for targeted analysis. |

Analytical Workflow Overview

A successful analysis relies on a systematic and well-controlled workflow. The process begins with meticulous sample preparation and derivatization, followed by instrumental analysis and data processing.

Caption: High-level workflow for the GC analysis of DDDA derivatives.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the derivatization of DDDA. It is critical to perform these procedures in a moisture-free environment, as silylating reagents are highly susceptible to hydrolysis.[6] The use of silanized glassware is recommended to prevent loss of analyte due to adsorption.[11]

Protocol 1: Silylation via BSTFA

This protocol is adapted from established methods for the analysis of dicarboxylic acids in various matrices.[13][14] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a powerful silylating agent.

Materials:

-

Sample containing DDDA

-

Internal Standard (IS): 1,18-Octadecanedioic acid (C18:0) or similar non-interfering analogue

-

Derivatization Reagent: BSTFA + 1% TMCS

-

Solvent: Anhydrous Pyridine or Acetonitrile

-

Reaction Vials: 2 mL glass vials with PTFE-lined caps

-

Heating block or oven

-

Nitrogen gas supply for evaporation

Procedure:

-

Sample Preparation: Accurately weigh or pipette a known amount of the sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the dried sample. The IS concentration should be comparable to the expected analyte concentration.

-

Reconstitution: Add 100 µL of anhydrous pyridine to the vial to redissolve the residue. Pyridine acts as a solvent and a catalyst.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly immediately.

-

Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure complete derivatization.

-

Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS or GC-FID system. A typical injection volume is 1 µL.

Causality Note: Heating the reaction to 70°C provides the necessary activation energy to drive the silylation of the sterically hindered carboxyl groups to completion, ensuring quantitative conversion. The TMCS catalyst enhances the reactivity of the BSTFA.[13]

Protocol 2: Esterification via BF3-Methanol

This classic method is highly effective for creating methyl esters of carboxylic acids. Boron trifluoride (BF3) is a potent Lewis acid that catalyzes the esterification reaction.[8][9]

Materials:

-

Sample containing DDDA

-

Internal Standard (IS)

-

Derivatization Reagent: 14% Boron trifluoride in methanol (BF3-Methanol)

-

Extraction Solvent: n-Hexane

-

Saturated sodium chloride (NaCl) solution

-

Reaction Vials/Tubes: 10 mL glass tubes with PTFE-lined caps

-

Heating block or water bath

-

Nitrogen gas supply

Procedure:

-

Sample Preparation: Place a known quantity of the sample (or its dried extract) into a reaction tube.

-

Internal Standard Spiking: Add a known amount of the internal standard to the tube.

-

Derivatization: Add 1 mL of 14% BF3-Methanol reagent to the tube. Cap tightly.

-

Reaction: Vortex the mixture and heat at 60°C for 30 minutes in a heating block or water bath.

-

Extraction: After cooling to room temperature, add 1 mL of deionized water and 1 mL of n-hexane to the tube. Vortex vigorously for 1 minute to extract the newly formed methyl esters into the hexane layer.

-

Phase Separation: Centrifuge briefly (e.g., 2 minutes at 1000 x g) to achieve clear separation of the aqueous and organic layers.

-

Collection: Carefully transfer the upper hexane layer to a clean vial. For improved recovery, a second extraction with another 1 mL of hexane can be performed.

-

Washing (Optional): To remove any residual catalyst, the combined hexane extracts can be washed with 1 mL of saturated NaCl solution.

-

Final Preparation: The hexane extract is now ready for GC analysis. If necessary, it can be concentrated under a gentle stream of nitrogen.

Causality Note: The use of hexane for extraction is based on the principle of "like dissolves like." The non-polar methyl ester derivatives of DDDA are highly soluble in hexane, while the polar reagents (water, methanol, BF3) remain in the aqueous phase, effectively purifying the sample before injection.

GC Method Parameters and System Configuration

The following parameters provide a robust starting point for the analysis of derivatized DDDA. Optimization may be required based on the specific instrument and column used.

Recommended GC-FID/MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890, Shimadzu GC-2030, or equivalent | Modern GC systems provide excellent retention time stability and reproducibility. |

| Column | Non-polar, e.g., HP-5ms, DB-5, ZB-5 (30 m x 0.25 mm ID, 0.25 µm film) | A 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatized compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good efficiency. Hydrogen can be used for faster analysis if available. |

| Inlet | Split/Splitless | Use Splitless mode for trace analysis or Split mode (e.g., 20:1) for higher concentrations. |

| Inlet Temp | 280°C | Ensures rapid and complete vaporization of the high-boiling point derivatives. |

| Injection Vol. | 1 µL | A standard volume to avoid overloading the column. |

| Oven Program | Initial 100°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) | A temperature ramp allows for separation of any lighter components before eluting the target analytes. |

| FID Temp | 320°C | Ensures no condensation of analytes in the detector. |

| MS Transfer Line | 290°C | Prevents cold spots and analyte loss before entering the mass spectrometer. |

| MS Ion Source | 230°C | Standard temperature for Electron Ionization (EI). |

| MS Quadrupole | 150°C | Standard temperature for the mass analyzer. |

| MS Mode | Scan (m/z 50-550) for identification; SIM for quantification | Full scan is used for identifying unknowns, while Selected Ion Monitoring (SIM) provides superior sensitivity for target compounds. |

Data Interpretation and Quantification

Identification: The identity of the DDDA derivative is confirmed by matching its retention time with that of an authentic standard. For GC-MS, confirmation is achieved by comparing the acquired mass spectrum with a library spectrum or the spectrum from a known standard. The bis-trimethylsilyl (TMS) derivative of DDDA (MW = 374.7 g/mol ) will produce a characteristic fragmentation pattern under EI, often including a prominent ion at m/z 359 ([M-15]+, loss of a methyl group).

Quantification: The most reliable method for quantification is the internal standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of DDDA and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of DDDA in unknown samples is then calculated from this calibration curve. This approach corrects for variations in injection volume and potential sample loss during preparation. A validated method should demonstrate excellent linearity, with a correlation coefficient (R²) of >0.995.[13][14]

Method Validation and Trustworthiness

To ensure the reliability of the results, the analytical method must be validated. Key validation parameters include:

-

Linearity: The range over which the detector response is proportional to the analyte concentration.

-

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

-

Precision: The degree of agreement among individual measurements, expressed as relative standard deviation (RSD%).

-

Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy.

For a similar dicarboxylic acid analysis, within- and between-day precision values were reported to be better than 7%, with accuracy values between 94% and 106%, demonstrating the robustness of this analytical approach.[13][14]

Conclusion

Gas chromatography, when preceded by appropriate chemical derivatization, is a powerful and reliable technique for the quantitative analysis of dodecanedioic acid and its derivatives. Both silylation with BSTFA and esterification with BF3-Methanol are highly effective methods for rendering DDDA sufficiently volatile for GC analysis. The choice of method can be tailored to specific laboratory needs and sample types. By following the detailed protocols and GC parameters outlined in this application note, researchers, scientists, and drug development professionals can achieve accurate, precise, and reproducible results for quality control, process monitoring, and advanced research applications.

References

-

MDPI. (n.d.). Dodecanedioic Acid: Alternative Carbon Substrate or Toxic Metabolite? MDPI. Retrieved from [Link]

-

Pietrogrande, M. C., Bacco, D., & Demaria, G. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. Retrieved from [Link]

-

Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos Mokslų Akademija. Retrieved from [Link]

-

Pietrogrande, M. C., Bacco, D., & Demaria, G. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. Retrieved from [Link]

-

Corvay Specialty Chemicals GmbH. (n.d.). Dodecanedioic acid (DDDA, DC12). Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Dodecanedioic acid prevents and reverses metabolic-associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet-induced obesity. Retrieved from [Link]

-

LCGC International. (2023). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.

-

Darko, E., & Thurbide, K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Retrieved from [Link]

-

Chrom Tech, Inc. (n.d.). Why Use GC Derivatization Reagents. Retrieved from [Link]

-

Schmid, J., et al. (2017). Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis. PubMed. Retrieved from [Link]

-

Alm, V. (2020). Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution. DiVA portal. Retrieved from [Link]

-

International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Bioconversion study of dodecanedioic acid from fatty acid and its ester derivatives using Candida tropicalis. Retrieved from [Link]

-

ASTM International. (n.d.). D6258 Standard Test Method for Determination of Solvent Red 164 Dye Concentration in Diesel Fuels. Retrieved from [Link]

-

protocols.io. (2019). Gas chromatochraphic detection of Sesquiterpenoids in Dodecane using Perkin Elmer GC 580. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative Determination of Octadecenedioic Acid in Human Skin and Transdermal Perfusates by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM D6258-98e1 - Standard Test Method for Determination of Solvent Red 164 Dye Concentration in Diesel Fuels. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Esterification of glycerol and dodecanedioic acid (DDA).... Retrieved from [Link]

-

CORE. (2018). Bio-Dodecanedioic Acid (DDDA) Production. Retrieved from [Link]

-

PubMed. (n.d.). Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry. Retrieved from [Link]

-

Science.gov. (n.d.). derivatization gas chromatography: Topics. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM D6258-09 - Standard Test Method for Determination of Solvent Red 164 Dye Concentration in Diesel Fuels. Retrieved from [Link]

-

RSC Publishing. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

-

California Air Resources Board. (2019). PROCEDURE FOR DETERMINATION OF EQUIVALENT SOLVENT RED 26 DYE CONCENTRATION IN DIESEL FUELS BY PORTABLE VISIBLE SPECTROMETER. Retrieved from [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

Sources

- 1. corvay-specialty.com [corvay-specialty.com]

- 2. Dodecanedioic acid: pharmacokinetics and applications_Chemicalbook [chemicalbook.com]

- 3. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. chromtech.com [chromtech.com]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lmaleidykla.lt [lmaleidykla.lt]

- 11. gcms.cz [gcms.cz]

- 12. scienceready.com.au [scienceready.com.au]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing the reaction temperature for the synthesis of polyamides from diammonium dodecanedioic acid.

Technical Support Center: Polyamide Synthesis

Welcome to the technical support center for polyamide synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of polyamides, specifically focusing on the critical parameter of reaction temperature when using diammonium dodecanedioic acid as a monomer. As Senior Application Scientists, we provide this resource to bridge theoretical knowledge with practical, field-proven insights to help you achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of synthesizing polyamides from a diammonium salt?

The use of a pre-formed diammonium dicarboxylate salt, such as diammonium dodecanedioic acid, is a cornerstone of high-molecular-weight polyamide synthesis. This method ensures a precise 1:1 stoichiometric ratio of the diamine and diacid functional groups. Attempting to polymerize a simple mixture of the two monomers can lead to stoichiometric imbalances due to the potential loss of the more volatile diamine component at high temperatures, which would limit the final molecular weight of the polymer.[1]

Q2: What are the main stages of this polymerization, and how does temperature relate to each?

The synthesis is typically a multi-stage melt condensation process:

-

Dehydration and Pre-polymerization: The initial stage involves heating the salt (typically 180-220°C) to drive off water and form a low-molecular-weight prepolymer or oligomer.[2] A slow sweep of inert gas is crucial here to facilitate water removal.

-

Polycondensation: In the second stage, the temperature is increased significantly (e.g., 220-280°C) and a vacuum is applied. This combination reduces the melt viscosity, enhances the mobility of polymer chain ends, and efficiently removes the water byproduct, driving the reaction equilibrium toward the formation of a high-molecular-weight polymer.[1]

Q3: How does reaction temperature directly impact the final molecular weight of the polyamide?

Reaction temperature has a dual and competing effect.

-

Positive Effect: Increasing the temperature accelerates the rate of the amidation reaction, which is necessary to build long polymer chains and achieve a high molecular weight in a reasonable timeframe.[3]

-

Negative Effect: Exceeding an optimal temperature threshold will initiate thermal degradation pathways.[4][5] These side reactions can cause chain scission, breaking the polymer backbone and drastically reducing the molecular weight. Therefore, an optimal temperature exists that maximizes the reaction rate while minimizing degradation.[6]

Q4: What are the visible signs of thermal degradation during the synthesis?

The most common indicator of thermal degradation is a change in the color of the polymer melt. A pristine reaction should yield a white or off-white polymer. The development of a yellow, and eventually brown, color is a clear sign that undesirable side reactions are occurring.[4] Another sign can be the formation of insoluble gel particles if cross-linking side reactions take place.

Troubleshooting Guide: Common Experimental Issues

Q: My final polymer is brittle and shows a low intrinsic viscosity. What is the likely cause?

A: This is a classic symptom of low molecular weight, which can stem from several temperature-related issues:

-

Insufficient Temperature or Time: The polycondensation stage may not have been hot enough or run for a sufficient duration to achieve high conversion. At lower temperatures, the reaction rate is slow, and the high viscosity of the melt can prevent the reactive chain ends from finding each other.[5]

-

Excessive Temperature: You may have exceeded the polymer's thermal stability limit. High temperatures can cause the C-N bond in the amide group to cleave, leading to chain scission and a rapid decrease in molecular weight.[4][7] Review your temperature logs and look for discoloration in the final product.

-

Inefficient Water Removal: If the water byproduct is not effectively removed, the polyamidation equilibrium cannot shift sufficiently toward the polymer. This can happen even at optimal temperatures if the vacuum is poor or the inert gas sweep is inadequate.[1]

Actionable Solutions:

-

Verify Temperature Calibration: Ensure your thermocouple and temperature controller are accurately calibrated.

-

Run a Temperature Series: Conduct a series of small-scale reactions at varying polycondensation temperatures (e.g., 240°C, 250°C, 260°C) while keeping all other parameters constant.

-

Monitor Melt Viscosity: Use a torque-measuring mechanical stirrer. An increase in torque corresponds to an increase in melt viscosity and molecular weight.[8] If the torque plateaus and then begins to drop, it is a strong indication that degradation is occurring.

Q: The polymer melt turned dark brown, even though I kept the system under a nitrogen atmosphere. Why did this happen?

A: While an inert atmosphere prevents oxidation, it does not prevent thermal degradation. Polyamides can undergo decomposition at high temperatures even in the complete absence of oxygen.[4] The high temperature itself provides the activation energy for side reactions and chain scission.

Actionable Solutions:

-

Lower the Polycondensation Temperature: This is the most direct solution. Your setpoint is likely too high for this specific polyamide system.

-

Reduce Reaction Time: Minimize the polymer's residence time at the maximum temperature. Once the target viscosity is reached, cool the reaction promptly.

-

Check for Hot Spots: Ensure uniform heating of your reaction vessel. Localized overheating can initiate degradation that spreads through the melt.

Experimental Protocol: Optimization of Polycondensation Temperature

This protocol outlines a systematic approach to identify the optimal final reaction temperature for maximizing the molecular weight of the polyamide synthesized from diammonium dodecanedioic acid.

Objective: To determine the temperature that yields the highest molecular weight polyamide with minimal thermal degradation.

Methodology:

-

Reactor Setup:

-

Charge a glass reactor equipped with a mechanical stirrer (with torque readout), a nitrogen inlet, a condenser for water collection, and a vacuum port, with diammonium dodecanedioic acid salt.

-

Ensure all glassware is meticulously dried to prevent premature hydrolysis.

-

-

Inerting the System:

-

Seal the reactor and purge with dry, oxygen-free nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a slow, positive flow of nitrogen.

-

-

Stage 1: Pre-polymerization:

-

Begin stirring and heat the reactor to 200°C.

-

Hold at this temperature for approximately 2 hours. Water will begin to distill from the reaction mixture. The salt will melt and form a clear, viscous liquid (prepolymer).

-

-

Stage 2: Polycondensation (The Optimization Step):

-

Slowly apply a vacuum to the system, gradually decreasing the pressure to <1 Torr.

-

Increase the temperature to the first setpoint (e.g., 240°C ).

-

Monitor the reaction by observing the torque on the stirrer. The reaction is complete when the torque value reaches a stable plateau. Record the final torque and the total reaction time at this temperature.

-

Cool the reactor under nitrogen and collect the polymer sample.

-

-

Repeat for Different Temperatures:

-

Repeat the entire procedure for different polycondensation temperatures, for instance, 250°C, 260°C, and 270°C .

-

-

Product Characterization:

-

Analyze each polymer sample using the methods described in the Data Interpretation section below.

-

Experimental Workflow Diagram

Caption: Workflow for polyamide synthesis and temperature optimization.

Data Interpretation and Analysis

After running the experiments at different temperatures, you must characterize the resulting polymers to determine the optimum conditions.

Key Characterization Techniques:

-

Relative Viscosity or Gel Permeation Chromatography (GPC): These techniques provide a measure of the polymer's molecular weight. The optimal temperature will correspond to the peak molecular weight.

-

Differential Scanning Calorimetry (DSC): This analysis determines the glass transition temperature (Tg) and melting temperature (Tm). These values are crucial for understanding the thermal properties of the final material.

-

Thermogravimetric Analysis (TGA): TGA measures the temperature at which the polymer begins to decompose, providing a clear upper limit for the processing temperature.

-

Visual Inspection/Colorimetry: A simple but effective method to assess degradation. Assign a color score or use a colorimeter to quantify the yellowness of each sample.

Relationship Between Temperature and Polymer Properties

Caption: Interplay of temperature, reaction rate, and degradation.

Summary of Expected Results

The data collected can be summarized in a table to easily identify the optimal temperature.

| Polycondensation Temp (°C) | Relative Viscosity | Visual Appearance | Melting Point (Tm) (°C) | Notes |

| 240 | 1.8 | White | 205 | Reaction was slow; likely incomplete conversion. |

| 250 | 2.5 | Off-white | 208 | High viscosity achieved; minimal discoloration. |

| 260 | 2.9 | Slightly Off-white | 209 | Optimal: Highest viscosity with acceptable color. |

| 270 | 2.2 | Pale Yellow | 207 | Viscosity lower than 260°C run; clear sign of degradation. |

This guide provides a comprehensive framework for optimizing the reaction temperature in your polyamide synthesis. By systematically troubleshooting issues and following a structured experimental plan, you can reliably produce high-quality polymers tailored to your specific application needs.

References

- High efficiency synthesis of temperature resistant polyamideimide resin with branched structure using microreactor. (2025). ResearchGate.

- Thermal Degradation of Polyamide 66 and Its Model Compound. (n.d.). ResearchGate.

- Effect of reaction temperature on M w of polyamide 3a. Reaction conditions. (n.d.). ResearchGate.

- Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. (n.d.). MDPI.

- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (n.d.). NIH.

- Mechanism of the degradation of polyamides. (n.d.). NIST Technical Series Publications.

- Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2022). Polymer Chemistry (RSC Publishing).

- Experimental study of polymerization and crystallization kinetics of polyamide 6 obtained by anionic ring opening polymerization of ε-caprolactam. (n.d.). ResearchGate.

- The effect of temperature and storage time on mechanical properties of polyamides. (n.d.). IOP Conference Series: Materials Science and Engineering.

- Polyamide Syntheses. (n.d.). ResearchGate.

- Polyamide 6 Nanocomposites with Inorganic Particles Modified with Three Quaternary Ammonium Salts. (2011). ResearchGate.

- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory.

- Biobased Copolyamides 56/66: Synthesis, Characterization and Crystallization Kinetics. (n.d.). MDPI.

- Effect of reaction temperature on conversion and thermal properties of polyamide hot‐melt adhesives. (2007). Semantic Scholar.

- Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2022). RSC Publishing.

- Characterizing Cycloaliphatic-containing Polyimides. (2018). AZoM.

- Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. (n.d.). DTIC.

- Monitoring of chemical reactions during polymer synthesis by real-time Attenuated Total Reflection (ATR)-FTIR spectroscopy. (2025). ResearchGate.

- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). NIH.

- Real-time monitoring of the progress of polymerization reactions directly on surfaces at open atmosphere by ambient mass spectrometry. (2010). PubMed.

- The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. (2025). SpringerLink.

- Recycling and Degradation of Polyamides. (n.d.). PMC - NIH.

- Main products and kinetics of the thermal degradation of polyamides. (2025). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]

Technical Support Center: Molecular Weight Control of Nylon from Diammonium Dodecanedioate

Welcome to the technical support center for the synthesis of polyamides derived from diammonium dodecanedioate. This guide is designed for researchers, scientists, and professionals in polymer chemistry and drug development. Here, you will find in-depth answers to common questions and detailed troubleshooting guides to address challenges encountered during the synthesis, with a specific focus on controlling the polymer's molecular weight.

The synthesis of nylon from the salt of a diamine and a dicarboxylic acid is a classic example of step-growth polymerization.[1][2] Achieving a target molecular weight is critical as it dictates the material's mechanical and thermal properties, such as tensile strength, toughness, and melting point.[3][4] This hub provides the foundational knowledge and practical steps to precisely control the outcome of your polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What specific type of nylon is synthesized from diammonium dodecanedioic acid?

The diammonium salt is formed from a diamine and dodecanedioic acid. While the specific diamine is not named in the query, a common example would be the reaction between 1,12-dodecanediamine and dodecanedioic acid, which would produce Nylon 12,12 . The numbers in "Nylon 12,12" refer to the number of carbon atoms in the diamine monomer followed by the number of carbon atoms in the diacid monomer.

Q2: What is the core chemical reaction for this polymerization?

This synthesis is a polycondensation reaction, a subclass of step-growth polymerization.[1] The process typically involves heating the nylon salt under controlled temperature and pressure. Initially, a low molecular weight prepolymer is formed. Subsequently, under high temperature and often vacuum, water is removed to drive the reaction forward, linking monomer units via amide bonds to form long polymer chains.[5] High conversion (extent of reaction) is essential to achieve a high molecular weight.[1][6]

Q3: Why is precise molecular weight control so crucial?

The molecular weight of a polymer is a primary determinant of its bulk properties.

-

Low Molecular Weight: Polymers with lower molecular weight are often more brittle, have lower melting points, and exhibit reduced mechanical strength.[3]

-

High Molecular Weight: Higher molecular weight nylons generally demonstrate superior toughness, higher tensile strength, and increased thermal stability.[3][7]

-

Processability: Extremely high molecular weight can lead to very high melt viscosity, making the polymer difficult to process using standard techniques like injection molding or extrusion.

Therefore, controlling the molecular weight allows for the tailoring of the nylon's properties to meet the specific demands of an application, be it high-strength fibers or moldable engineering parts.[7]

Q4: What are the primary methods to control molecular weight in this synthesis?

There are two main strategies for controlling molecular weight in step-growth polymerization:

-

Stoichiometric Control: The most fundamental method is to precisely control the ratio of the functional groups (amine and carboxylic acid). A slight excess of one monomer limits the extent of the reaction, as the polymer chains will all be terminated with the functional group that is in excess.[1][3]

-

Use of Monofunctional Reagents: Introducing a controlled amount of a monofunctional reagent (e.g., a monoamine or a monocarboxylic acid) acts as a "chain stopper."[2][3] These molecules react with a growing polymer chain on one end, effectively capping it and preventing further polymerization.

Troubleshooting Guide: Common Experimental Issues

Problem: The molecular weight of my synthesized nylon is consistently too low.

This is one of the most common issues in step-growth polymerization. The root causes generally trace back to factors that limit the extent of the reaction.

Cause 1: Stoichiometric Imbalance

-

Explanation: Achieving a high molecular weight polymer requires the number of amine and carboxylic acid functional groups to be as close to a 1:1 ratio as possible.[1][3] Any deviation from this perfect stoichiometry will result in a lower degree of polymerization and, consequently, a lower molecular weight.[1][3] This is because one type of functional group will be depleted while the other is still present, terminating chain growth.

-

Solution:

-

Purity of Monomers: Ensure the high purity of both the diamine and dodecanedioic acid. Impurities lacking the desired functional groups can disrupt the stoichiometric balance.

-

Accurate Measurement: Use high-precision balances for weighing the monomers. For solution-based polymerizations, ensure accurate concentration determinations.

-

Nylon Salt Formation: Preparing the nylon salt before polymerization is a common industrial practice to ensure a perfect 1:1 stoichiometry. The salt is formed by reacting the diamine and diacid in a solvent (like methanol or water) and then isolating the precipitated salt.

-

Cause 2: Incomplete Reaction (Low Conversion)

-

Explanation: Step-growth polymerization requires a very high degree of conversion (typically >99%) to achieve high molecular weights.[1] If the reaction is stopped prematurely or conditions are not optimal, the resulting polymer will have a low molecular weight.

-

Solution:

-

Reaction Time: Increase the polymerization time to allow the reaction to proceed to a higher conversion.

-

Temperature: Ensure the reaction temperature is optimal. Too low a temperature will slow down the reaction rate, while an excessively high temperature can lead to side reactions and degradation.

-

Efficient Water Removal: The removal of the water byproduct is critical to drive the equilibrium towards the formation of the polymer. In the later stages of polymerization (melt phase), applying a high vacuum is essential to effectively remove water and achieve high molecular weight.

-

Cause 3: Presence of Reactive Impurities

-

Explanation: The presence of monofunctional impurities in the monomers or solvent can act as unintentional chain stoppers, drastically limiting the molecular weight.[1]

-

Solution:

-

Monomer Purification: Purify the diamine and diacid monomers before use, for example, by recrystallization.

-

Solvent Purity: Use high-purity, dry solvents if the polymerization is carried out in solution.

-

Below is a troubleshooting workflow for addressing low molecular weight issues.

Caption: Troubleshooting workflow for low molecular weight nylon.

Experimental Protocols & Data

Protocol 1: Synthesis of Nylon 12,12 via Melt Polycondensation

This protocol describes a typical lab-scale synthesis using pre-formed nylon salt to ensure stoichiometry.

1. Preparation of Nylon 12,12 Salt: a. Dissolve 1,12-dodecanediamine (1 mole) in a suitable solvent like ethanol. b. In a separate container, dissolve dodecanedioic acid (1 mole) in heated ethanol. c. Slowly add the diacid solution to the diamine solution with constant stirring. d. The nylon 12,12 salt will precipitate out of the solution. e. Cool the mixture and collect the salt by filtration. f. Wash the salt with cold ethanol and dry under vacuum.